4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine
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Overview
Description
4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a pyrido[2,3-d]pyrimidine core structure with a prop-2-en-1-yloxy substituent at the 4-position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine is PIM-1 kinase . PIM-1 kinase is highly expressed in many different types of cancer and has an impact on carcinogenesis, cell cycle progression, cell proliferation, cell death, and cell migration . Therefore, it is a promising target for the development of new cancer drugs .
Mode of Action
This compound interacts with its target, PIM-1 kinase, by inhibiting its activity . This inhibition leads to a decrease in cell proliferation and an increase in cell apoptosis . The compound has been shown to have potent PIM-1 kinase inhibition with IC50 values of 11.4 and 17.2 nM .
Biochemical Pathways
The inhibition of PIM-1 kinase by this compound affects various biochemical pathways. These include pathways related to cell growth, differentiation, migration, and metabolism . The compound’s action on these pathways leads to downstream effects such as decreased cell proliferation and increased cell apoptosis .
Pharmacokinetics
It is noted that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
The result of this compound’s action is a significant increase in apoptosis in cancer cells . For example, it has been shown to increase cell apoptosis by 58.29-fold in MCF-7 cells . Additionally, it has been shown to arrest the cell cycle at the G1 phase .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine are not fully understood yet. Pyrimidine derivatives have been known to interact with various enzymes and proteins . For instance, some pyrimidine derivatives have been found to inhibit lipoxygenase (LOX), an enzyme involved in the metabolism of fatty acids .
Cellular Effects
The cellular effects of this compound are currently unknown. Similar pyrimidine derivatives have shown strong cytotoxicity in certain cell lines .
Molecular Mechanism
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Similar compounds have been studied for their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Pyrimidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. Similar compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-understood. Similar compounds could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and formamide derivatives.
Introduction of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be introduced via an etherification reaction using prop-2-en-1-ol and a suitable leaving group such as a halide or tosylate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: The parent compound without the prop-2-en-1-yloxy substituent.
Pyrido[3,4-d]pyrimidine: A structural isomer with different nitrogen positioning.
Pyrido[4,3-d]pyrimidine: Another structural isomer with distinct biological activities.
Uniqueness
4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine is unique due to the presence of the prop-2-en-1-yloxy group, which imparts specific chemical reactivity and biological activity. This substituent enhances the compound’s ability to interact with molecular targets, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
4-prop-2-enoxypyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-6-14-10-8-4-3-5-11-9(8)12-7-13-10/h2-5,7H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNFYXBOKVBKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=NC2=C1C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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